2,7- vs. 2,2'-Isomer: Absorption and Emission
2,7-Dipyrenyl-9,9-spirobifluorene exhibits a significantly red-shifted absorption maximum compared to its 2,2'-positional isomer. The 2,7-isomer shows a single prominent absorption peak at 363 nm in THF, whereas the 2,2'-isomer displays a more complex absorption profile with maxima at 279 nm and 347 nm . Additionally, the photoluminescence of the 2,7-isomer peaks at 424 nm, a 10 nm red shift relative to the 414 nm emission of the 2,2'-isomer . This distinct spectroscopic signature directly influences the energy alignment and color tuning in OLED devices.
PL 424 nm
PL 414 nm
| Evidence Dimension | UV-Vis Absorption and Photoluminescence in THF |
|---|---|
| Target Compound Data | UV λ_max = 363 nm; PL λ_max = 424 nm |
| Comparator Or Baseline | 2,2'-Dipyrenyl-9,9-spirobifluorene (CAS 831222-16-3): UV λ_max = 279, 347 nm; PL λ_max = 414 nm |
| Quantified Difference | UV red shift of 16 nm (from 347 to 363 nm); PL red shift of 10 nm (from 414 to 424 nm) |
| Conditions | Measured in tetrahydrofuran (THF) solution at room temperature |
Why This Matters
Procurement of the correct isomer is critical for achieving the intended color coordinates and spectral overlap in OLED architectures; substituting the 2,2'-isomer will alter the emission color and may disrupt energy transfer to dopants.
